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Compound of Interest

Compound Name:
Sodium 1-methyl-4-nitro-1H-

imidazol-5-olate

CAS No.: 35681-68-6

Cat. No.: B601022 Get Quote

Introduction & Scientific Context
In the quality control of Azathioprine API and formulated products, the quantification of

impurities is critical for patient safety. Azathioprine Impurity E (European Pharmacopoeia

designation) is chemically identified as 1-methyl-4-nitro-1H-imidazol-5-ol (also referred to as 5-

hydroxy-1-methyl-4-nitroimidazole).[1][2]

Unlike the parent drug Azathioprine, which contains a purine moiety, Impurity E represents the

cleaved imidazole fragment. This structural difference significantly alters its solubility profile

compared to the API. While Azathioprine dissolves readily in dilute alkali due to the acidic

proton on the purine ring, Impurity E is a polar, crystalline solid that presents specific

dissolution challenges.

This protocol outlines a scientifically grounded method for dissolving Azathioprine Impurity E,

ensuring homogeneity, stability, and accurate quantitative transfer.

Compound Identity & Physicochemical Properties[3]
[4][5][6]
Before attempting dissolution, verify the reference standard against the following specifications

to ensure the correct protocol is applied.
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Property Specification

Common Name Azathioprine Impurity E (EP)

Chemical Name 1-methyl-4-nitro-1H-imidazol-5-ol

CAS Number
73703-74-9 (Free Base) / 35681-68-6 (Sodium

Salt)

Molecular Formula C₄H₅N₃O₃

Molecular Weight 143.10 g/mol

Appearance Light yellow to yellow powder

Solubility Profile

DMSO: Soluble (Recommended for

Stock)Methanol: Slightly solubleWater: Slightly

soluble (pH dependent)Alkali (0.1 N NaOH):

Soluble (Forms salt)

Stability
Light Sensitive (Photo-degradation)Hygroscopic

(Protect from moisture)

Critical Note: Impurity E exists in tautomeric forms (keto-enol). The "ol" form implies acidic

properties; thus, its solubility is enhanced in basic media. However, strong alkaline conditions

may induce further degradation over time.

Dissolution Strategy: The "Why" Behind the "How"
The choice of solvent is dictated by the intended downstream application (typically Reverse

Phase HPLC) and the stability of the stock solution.

Primary Solvent (DMSO): Dimethyl sulfoxide is the preferred vehicle for the primary stock

solution. It disrupts the strong crystal lattice of the nitro-imidazole derivative without requiring

extreme pH adjustments that could compromise stability.
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Secondary Solvent (Methanol/Ammonia): For direct compatibility with alkaline mobile phases

(often used in Azathioprine assays), a methanol-ammonia mixture is effective but volatile.

Avoidance of Pure Water: Attempting to dissolve Impurity E directly in water often leads to

"micro-precipitation"—invisible particulates that cause poor peak area reproducibility.

Detailed Experimental Protocol
Equipment & Reagents[8][9]

Balance: Analytical balance (readability 0.01 mg).

Glassware: Amber volumetric flasks (Class A). Note: If amber glass is unavailable, wrap

clear glass in aluminum foil immediately.

Solvents: DMSO (HPLC Grade), Methanol (HPLC Grade).[3]

Sonication: Ultrasonic bath with temperature control.

Method A: DMSO Stock Solution (Recommended for
Stability)
Best for long-term storage and general impurity profiling.

Step 1: Environmental Control Ensure the weighing area is free of high humidity. Impurity E can

be hygroscopic. Equilibrate the vial to room temperature before opening to prevent

condensation.

Step 2: Weighing Accurately weigh approximately 5.0 mg of Azathioprine Impurity E Reference

Standard into a 10 mL amber volumetric flask.

Target Concentration: 0.5 mg/mL (500 µg/mL).

Step 3: Solvation Add approximately 5 mL of DMSO to the flask.

Technique: Direct the solvent stream to wash down any powder adhering to the neck of the

flask.
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Step 4: Mechanical Dissolution Sonicate the flask for 2 to 5 minutes at ambient temperature.

Visual Check: Inspect the solution against a light source. It should be a clear, yellow solution

with no floating particles. If particles persist, sonicate for an additional 2 minutes. Avoid

heating above 30°C to prevent thermal degradation.

Step 5: Dilution Dilute to volume with DMSO. Stopper and invert 10 times to mix.

Step 6: Working Standard Preparation To prepare a working standard (e.g., 5 µg/mL for HPLC):

Transfer 1.0 mL of the Stock Solution into a 100 mL amber volumetric flask.

Dilute to volume with the Mobile Phase (ensure the mobile phase pH is compatible to

prevent precipitation).

Method B: Methanol/Ammonia Stock (Pharmacopeial
Alignment)
Best when strictly following specific legacy monographs requiring alkaline methanol.

Step 1: Weighing Weigh 5.0 mg of Impurity E into a 50 mL amber volumetric flask.

Step 2: Alkaline Modification Add 0.5 mL of Ammonium Hydroxide (28-30%). Swirl gently. The

powder should dissolve rapidly due to salt formation.

Step 3: Dilution Add 30 mL of Methanol and sonicate for 2 minutes. Dilute to volume with

Methanol.

Warning: This solution is less stable than the DMSO stock. Use immediately or store at

-20°C for no more than 24 hours.

Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the correct dissolution

method based on your analytical goals.
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(Immediate Use)

Compliance

Method A: DMSO Dissolution
1. Weigh 5mg
2. Add DMSO

3. Sonicate 5 mins

Method B: MeOH/NH4OH Dissolution
1. Weigh 5mg

2. Add 0.5mL NH4OH
3. Dilute w/ MeOH

Visual Inspection:
Clear Yellow Solution?

No (Resonicate)

Dilute to Working Conc.
(using Mobile Phase)

Yes

Store: Amber Vial
-20°C (Method A preferred)

Click to download full resolution via product page
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Figure 1: Decision tree for selecting the optimal dissolution solvent for Azathioprine Impurity E

based on analytical requirements.

Quality Control & Validation of Solution
To ensure the reference standard is correctly dissolved and valid for use:

Visual Inspection: The solution must be free of turbidity. Impurity E is yellow; any cloudiness

suggests incomplete dissolution or precipitation (often caused by using old/wet DMSO or

insufficient ammonia in Method B).

UV Verification (Optional): If developing a new method, scan the solution from 200–400 nm.

Expected Maxima: ~300-310 nm (pH dependent).

Self-Check: If the absorbance is significantly lower than calculated (based on molar

absorptivity), precipitation has likely occurred.

Storage and Stability
Light: Strictly protect from light. Azathioprine and its nitro-imidazole impurities are photo-

labile.

Temperature: Store stock solutions at -20°C.

Shelf Life:

DMSO Stock: Stable for up to 1 month at -20°C.

MeOH/NH₃ Stock: Prepare fresh daily.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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